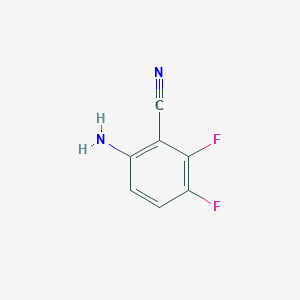

6-Amino-2,3-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQWDMPPFGZLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2,3-difluorobenzonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-difluorobenzonitrile

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthesis pathway for this compound. This valuable fluorinated aromatic amine serves as a critical building block in the development of advanced pharmaceutical and agrochemical agents. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying scientific principles and mechanistic insights that govern the synthetic transformations. We will explore a two-step synthesis commencing with the nucleophilic aromatic substitution (SNAr) to form the key intermediate, 2,3-Difluoro-6-nitrobenzonitrile, followed by its selective reduction to the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of this important compound.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose structural motifs—a nucleophilic amino group, an electrophilic nitrile, and electron-withdrawing fluorine atoms—make it a versatile precursor in medicinal chemistry. The synthesis strategy detailed herein is predicated on a logical and efficient two-step sequence that leverages well-established, scalable, and reliable chemical transformations.

The overall pathway is as follows:

-

Step 1: Cyanation via Nucleophilic Aromatic Substitution (SNAr) : Synthesis of the key intermediate, 2,3-Difluoro-6-nitrobenzonitrile, from 2,3,4-trifluoronitrobenzene.

-

Step 2: Selective Nitro Group Reduction : Conversion of the nitro intermediate to the final product, this compound.

This approach is strategically sound as it utilizes commercially available starting materials and employs reactions known for their efficiency and selectivity.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via SNAr

The initial step involves the synthesis of the nitro-containing intermediate. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone of modern aromatic chemistry.[1]

Mechanistic Rationale and Causality

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] In the case of 2,3,4-trifluoronitrobenzene, the nitro group (-NO₂) is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack.

The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom at the 4-position. This regioselectivity is dictated by the combined electronic effects of the nitro group and the fluorine atoms. The nitro group exerts its strongest activating effect (via resonance and induction) at the ortho and para positions. The fluorine atom at the 4-position is para to the nitro group, making it the most electrophilic site and the most susceptible to displacement. The fluorine atoms themselves are good leaving groups in SNAr reactions.[2][3]

Caption: Simplified mechanism of the SNAr cyanation reaction.

Detailed Experimental Protocol

This protocol is adapted from a well-established patented procedure, ensuring reliability and scalability.[4]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

N,N-Dimethylacetamide (DMAc) or tert-Butanol

-

Water

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer/nitrogen inlet.

-

Heating mantle

-

Condenser

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a suitable reaction vessel, dissolve the cyanide salt in the chosen solvent (e.g., 14.7 g of NaCN in 200 g of DMAc).

-

Heat the solution to the target temperature (e.g., 40°C for DMAc).

-

Add 2,3,4-trifluoronitrobenzene dropwise to the mixture over a period of 30-60 minutes.

-

Maintain the reaction at the set temperature for the required duration (e.g., 8 hours for DMAc at 40°C), monitoring the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter off any insoluble residues.

-

Distill off a portion of the solvent under reduced pressure.

-

Add water to the remaining solution with vigorous stirring to precipitate the crude product.

-

Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.

Data Summary and Optimization

The choice of solvent and temperature significantly impacts reaction time and yield. Aprotic polar solvents like DMAc generally lead to faster reactions at lower temperatures compared to protic solvents like tert-butanol.[5]

| Parameter | Condition A | Condition B | Source |

| Cyanide Source | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) | [4] |

| Solvent | tert-Butanol | N,N-Dimethylacetamide (DMAc) | [4][5] |

| Temperature | 70°C | 40°C | [4][5] |

| Reaction Time | 20 hours | 8 hours | [4][5] |

| Outcome | ~57% conversion | Complete conversion | [4][5] |

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature in increments or extending the reaction time. Ensure the cyanide reagent is of high purity and anhydrous.[6]

-

Hydrolysis Side-Product: Formation of 2,3-Difluoro-6-nitrophenol can occur if water is present. Ensure anhydrous conditions by using dry solvents and glassware.[6]

Step 2: Reduction of 2,3-Difluoro-6-nitrobenzonitrile

The final step is the selective reduction of the nitro group to an amine. While various methods exist for nitro group reduction (e.g., catalytic hydrogenation), a highly effective and practical method for this specific substrate involves the use of iron powder in an acidic medium. This classic Béchamp reduction is well-suited for industrial applications due to its cost-effectiveness and efficiency.

Mechanistic Rationale and Causality

The reduction of a nitro group by a metal in acidic solution is a heterogeneous reaction that involves a series of single electron transfers from the metal surface. The acidic medium serves to protonate the oxygen atoms of the nitro group, making it a better electron acceptor, and also acts as the source of hydrogen atoms for the final amine product. Iron is an ideal choice as it is inexpensive and its oxidation potential is suitable for this transformation. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Detailed Experimental Protocol

This protocol is based on a patented method for the specific synthesis of this compound.[2]

Materials:

-

2,3-Difluoro-6-nitrobenzonitrile

-

Iron powder

-

Acetic Acid (95-99% aqueous solution)

-

Methanol

-

Hydrochloric Acid (3-10% aqueous solution)

Equipment:

-

Reaction vessel with mechanical stirrer and heating capabilities

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the reaction vessel with an aqueous solution of acetic acid (95-99%).

-

Add 2,3-difluoro-6-nitrobenzonitrile and iron powder to the vessel.

-

Heat and stir the mixture to carry out the reaction. The progress can be monitored by TLC or GC.

-

Once the reaction is complete, cool the suspension and remove the solid phase (unreacted iron and iron oxides) by filtration.

-

Distill the solvent from the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in methanol.

-

To the methanol solution, add an aqueous solution of hydrochloric acid (3-10% w/w) to precipitate the product.

-

Isolate the precipitate of this compound by filtration.

-

Wash the solid with a suitable solvent and dry thoroughly.

Caption: Detailed experimental workflow for the complete synthesis.

Conclusion

The two-step synthesis pathway presented provides a reliable and well-documented method for the preparation of this compound. By beginning with a nucleophilic aromatic substitution on 2,3,4-trifluoronitrobenzene, the key intermediate 2,3-Difluoro-6-nitrobenzonitrile is efficiently synthesized. The subsequent reduction using iron in acetic acid offers a robust and scalable method to obtain the final product. The protocols and mechanistic insights provided in this guide are intended to equip researchers and development professionals with the necessary knowledge to successfully synthesize this important chemical building block.

References

- Vlčková, H., Sedlák, M., & Lešetický, L. (2022). Method for preparing this compound. CZ309045B6.

- Lohmann, D., & Fröhlich, A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. US5478963A.

-

ResearchGate. (2021). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]

- Google Patents. (2012). Synthesis method of 2, 6-difluorobenzonitrile. CN102452957A.

- Google Patents. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol. EP0550535B1.

- Google Patents. (2004).

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

- Google Patents. (1990). METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. DE4030263A1.

-

PrepChem. Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]

-

European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. EP 1114809 A1. [Link]

-

PubMed. (1997). Synthesis of amino acid derivatives of quinolone antibiotics. [Link]

-

University of Akron. (2018). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. [Link]

-

IUCr Journals. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

ResearchGate. (2001). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]

-

ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

- Google Patents. (1983). Process for producing 2,6-difluorobenzonitrile. US4406841A.

-

Wiley Online Library. (2024). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. [Link]

Sources

- 1. azom.com [azom.com]

- 2. CZ309045B6 - Method for preparing this compound - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2,3-difluorobenzonitrile

This guide provides a comprehensive overview of the physicochemical properties of 6-Amino-2,3-difluorobenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related isomers and analogous compounds to provide a robust predictive profile. The methodologies and insights presented herein are grounded in established principles of physical organic chemistry and are designed to empower researchers with the foundational knowledge required for the effective handling, characterization, and application of this versatile chemical building block.

Molecular Structure and Chemical Identity

This compound is a trifunctional aromatic compound featuring an amine group, two fluorine atoms, and a nitrile group attached to a benzene ring. The specific arrangement of these substituents dictates its unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.

-

Chemical Name: this compound

-

CAS Number: 1805635-10-2[1]

-

Molecular Formula: C₇H₄F₂N₂

-

Molecular Weight: 154.12 g/mol [2]

The presence of the electron-withdrawing fluorine atoms and the nitrile group, coupled with the electron-donating amine group, creates a distinct electronic profile that influences its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of chemical periodicity and substituent effects. It is crucial to note that these values should be confirmed by experimental determination.

| Property | Predicted Value | Basis for Prediction and Expert Insights |

| Melting Point (°C) | 90 - 100 | Based on the melting point of 2-Amino-3,6-difluorobenzonitrile (92-97 °C)[2]. The similar substitution pattern suggests a comparable crystal lattice energy. The presence of both hydrogen bond donors (amine) and acceptors (nitrile, fluorine) would contribute to a relatively high melting point for a molecule of this size. |

| Boiling Point (°C) | ~250 - 260 | Extrapolated from the boiling point of 2-Amino-3,6-difluorobenzonitrile (254 °C)[2]. The polarity and potential for intermolecular hydrogen bonding would lead to a significantly elevated boiling point. |

| Density (g/cm³) | ~1.3 - 1.4 | Inferred from the density of 2-Amino-3,6-difluorobenzonitrile (1.36 g/cm³)[2]. The presence of two fluorine atoms significantly increases the molecular density compared to non-fluorinated analogues. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) | The aromatic backbone and fluorine substituents confer lipophilic character, while the amino and nitrile groups provide some polarity and hydrogen bonding capability. This dual nature suggests limited aqueous solubility but good solubility in a range of organic solvents. |

| pKa (of the conjugate acid of the amino group) | ~1.0 - 2.0 | The basicity of the amino group is significantly reduced by the strong electron-withdrawing effects of the two ortho and meta fluorine atoms and the para nitrile group. This is a critical consideration for reaction chemistry and for understanding its behavior in biological systems. |

Spectroscopic and Analytical Characterization (Predicted)

Unambiguous structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct aromatic proton signals and a broad signal for the amine protons. The chemical shifts and coupling patterns will be influenced by the fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 6.90 - 7.10 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 1-2 Hz | 1H |

| H-5 | 6.70 - 6.90 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz, J(H-F) ≈ 1-2 Hz | 1H |

| -NH₂ | 4.50 - 5.50 | br s (broad singlet) | - | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton, with the carbon atoms attached to fluorine exhibiting large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands) |

| C≡N stretch (nitrile) | 2220 - 2240 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-F stretch | 1200 - 1300 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected [M]⁺ peak would be at m/z 154.03.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline material is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Rationale: A sharp melting range is indicative of high purity.

Determination of Aqueous Solubility (Shake-Flask Method)

Caption: Shake-Flask Method for Solubility.

-

Equilibration: An excess of the solid compound is agitated in water at a constant temperature until equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution.

-

Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical technique like HPLC.

-

Causality: This method ensures that the measured concentration represents the true thermodynamic solubility.

Determination of pKa (Potentiometric Titration)

Caption: Potentiometric Titration for pKa Determination.

-

Titration: A solution of the compound is titrated with a strong acid.

-

Monitoring: The pH is measured throughout the titration.

-

Analysis: The pKa is determined from the titration curve. The pKa is the pH at which the amino group is 50% protonated.

-

Self-Validation: The shape of the titration curve provides an internal validation of the measurement.

Synthesis and Reactivity Considerations

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a tri- or tetra-substituted fluorinated benzene. The reactivity of the molecule is governed by its functional groups:

-

Amino Group: Can act as a nucleophile and can be diazotized for further transformations. Its nucleophilicity is, however, attenuated by the electron-withdrawing groups.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Aromatic Ring: The fluorine atoms can be displaced by strong nucleophiles under certain conditions, and the ring can undergo electrophilic substitution, with the regioselectivity directed by the existing substituents.

Safety and Handling

Based on the safety data sheets of analogous compounds, this compound should be handled with care.[3][4][5][6]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[4]

-

Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly valuable building block in several areas:

-

Pharmaceuticals: As a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] The fluorinated aromatic structure can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[2][7]

-

Agrochemicals: Used in the production of potent herbicides and pesticides.[2]

-

Materials Science: The combination of functional groups allows for its incorporation into advanced polymers and other materials with tailored electronic and physical properties.

References

- Thermo Fisher Scientific. (2025).

- TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-2,5-difluorobenzonitrile.

- Fisher Scientific. (2023).

- Sigma-Aldrich. 2,6-Difluorobenzonitrile product page.

- MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile product page.

- Capot Chemical Co., Ltd. MSDS of 6-Bromo-2,3-difluorobenzonitrile.

- ChemicalBook. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum.

- BLD Pharm. This compound product page.

- PubChem. 2,6-Difluorobenzonitrile compound summary.

- Sigma-Aldrich. 2,3-Difluorobenzonitrile product page.

- Appiah, A. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Appiah, A. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block.

- Patel, V. N. et al. (2014). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

- PubChem. 2-Amino-6-fluorobenzonitrile compound summary.

- Camps, P. et al. (1999).

- ChemicalBook. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum.

- Sigma-Aldrich. 2,6-Difluorobenzonitrile 97%.

- Williams, R.

- BenchChem. (2025). Technical Guide: 1H NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.

- BenchChem. (2025). Confirming the Structure of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Comparative Spectroscopic and Crystallographic Guide.

- ChemicalBook. 2-Amino-6-fluorobenzonitrile Product Description.

- Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile.

- PubChem. 2-Bromo-3,6-difluorobenzonitrile compound summary.

Sources

An In-Depth Technical Guide to 6-Amino-2,3-difluorobenzonitrile: Synthesis, Structure, and Applications in Drug Discovery

Chemical Structure and Identification

6-Amino-2,3-difluorobenzonitrile possesses a benzene ring substituted with an amino group, a nitrile group, and two fluorine atoms. The nitrile group (-C≡N) defines the first position on the aromatic ring, with the substituents following standard IUPAC nomenclature. The strategic placement of the fluorine atoms and the amino group imparts unique electronic properties and reactivity to the molecule, making it a desirable scaffold in the design of novel therapeutic agents.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the nitrile group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile

The initial step is the cyanation of 2,3,4-trifluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by a cyanide ion, which selectively displaces the fluorine atom at the 4-position.[1][2]

Reaction Scheme:

Caption: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile.

Experimental Protocol:

This protocol is adapted from a patented procedure.[2]

-

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium Cyanide (KCN)

-

tert-Butanol

-

-

Procedure:

-

In a reaction vessel, suspend 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.[2]

-

Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the mixture at 70°C over 30 minutes.[2]

-

Maintain the reaction mixture at this temperature for 20 hours.[2]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture and filter off the solid residue with suction.

-

Distill off the solvent.[2]

-

Filter the precipitated crude product at 0°C and dry.[2]

-

Further purification can be achieved by recrystallization or chromatography.[2]

-

Step 2: Reduction of 2,3-Difluoro-6-nitrobenzonitrile

The final step is the reduction of the nitro group of 2,3-Difluoro-6-nitrobenzonitrile to an amino group to yield the target compound, this compound. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Solubility of 6-Amino-2,3-difluorobenzonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

6-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic agents.[1][2][3][4][5] The strategic incorporation of fluorine atoms into bioactive molecules is a widely utilized strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] Understanding the solubility of such intermediates in various organic solvents is a critical first step in drug process development, influencing reaction kinetics, purification strategies, and the ultimate formulation of the active pharmaceutical ingredient (API).[6][7]

This guide provides a comprehensive overview of the anticipated solubility of this compound in common organic solvents, based on its molecular structure and by analogy with related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible data for drug development professionals.

Predicted Solubility Profile of this compound

-

Aromatic Ring: The benzene ring provides a nonpolar character, suggesting some solubility in nonpolar solvents.

-

Amino Group (-NH₂): This group is capable of acting as a hydrogen bond donor and acceptor, which will favor solubility in polar protic and polar aprotic solvents.

-

Nitrile Group (-C≡N): The nitrile group is a strong hydrogen bond acceptor and contributes to the molecule's polarity, further enhancing solubility in polar solvents.

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative and can participate in weak hydrogen bonding. Their presence can also modulate the overall electronic distribution of the aromatic ring.

Based on these features, the following solubility trends are anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The amino group can donate hydrogen bonds to the solvent's hydroxyl group, and both the amino and nitrile groups can accept hydrogen bonds. The difluorinated ring may limit very high solubility compared to non-fluorinated analogs. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors, readily interacting with the amino group of this compound. The polar nature of both the solute and solvent will lead to strong dipole-dipole interactions, favoring high solubility. |

| Nonpolar | Toluene, Hexane | Low | The polar amino and nitrile groups will have unfavorable interactions with nonpolar solvents. While the aromatic ring has some nonpolar character, it is unlikely to overcome the high polarity of the functional groups, resulting in poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate polarity and can act as a weak hydrogen bond acceptor. Some solubility is expected, but it is unlikely to be as high as in polar aprotic solvents.[8] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method, as described by Higuchi and Connors, is a highly reliable and widely used technique for determining the thermodynamic solubility of solid compounds.[9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

Sources

- 1. 2-Amino-3,6-difluorobenzonitrile [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 5. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.unipd.it [research.unipd.it]

- 8. journals.iucr.org [journals.iucr.org]

- 9. scispace.com [scispace.com]

Spectroscopic Data of 6-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-Amino-2,3-difluorobenzonitrile, a key intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.

While direct experimental spectra for this compound are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach provides a strong foundation for researchers working with this and similar fluorinated aromatic amines.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized below. These predictions are based on established principles of NMR spectroscopy and the analysis of similar substituted benzene derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 6.90 - 7.10 | ddd | ³J(H-H) ≈ 8.0-9.0, ⁴J(H-F) ≈ 6.0-8.0, ⁵J(H-F) ≈ 1.0-2.0 | 1H |

| H-5 | 6.70 - 6.90 | ddd | ³J(H-H) ≈ 8.0-9.0, ³J(H-F) ≈ 9.0-11.0, ⁴J(H-F) ≈ 1.0-2.0 | 1H |

| -NH₂ | 4.00 - 5.00 | br s | - | 2H |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two complex signals corresponding to the two aromatic protons, H-4 and H-5. The amino group protons will likely appear as a broad singlet.

-

Aromatic Protons (H-4 and H-5): The electron-donating amino group (-NH₂) tends to shield ortho and para protons, shifting their signals upfield (to lower ppm values).[1] Conversely, the electron-withdrawing nitrile (-CN) and fluorine (-F) groups deshield nearby protons, shifting them downfield. In this compound, H-5 is ortho to the strongly donating amino group and will therefore likely appear at a higher field (lower ppm) than H-4, which is meta to the amino group. Both protons will exhibit complex splitting patterns (doublet of doublet of doublets) due to coupling with the adjacent aromatic proton (³JHH), and with the two fluorine atoms (JHF).

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 4.00 - 5.00 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 (-CN) | 115 - 120 | t | ³J(C-F) ≈ 3-5 |

| C2 (-F) | 150 - 155 | d | ¹J(C-F) ≈ 240-260 |

| C3 (-F) | 140 - 145 | d | ¹J(C-F) ≈ 240-260 |

| C4 | 118 - 122 | d | ³J(C-F) ≈ 7-9 |

| C5 | 115 - 120 | dd | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5 |

| C6 (-NH₂) | 145 - 150 | dd | ²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4 |

| -CN | 118 - 122 | s | - |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.

-

Carbons Bonded to Fluorine (C2 and C3): The carbons directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets.[2] These carbons will also be significantly deshielded and appear at high ppm values.

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents. The amino group will shield the ortho (C5) and para (C1, though it bears the nitrile) carbons, while the nitrile and fluorine atoms will have deshielding effects.[3] Two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) will result in further splitting of these signals.

-

Nitrile Carbon (-CN): The nitrile carbon typically appears in the range of 115-125 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.

Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-2 | -130 to -140 | d | ³J(F-F) ≈ 18-22 |

| F-3 | -145 to -155 | d | ³J(F-F) ≈ 18-22 |

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two signals, one for each fluorine atom.

-

Chemical Shifts: The chemical shifts of fluorine atoms are highly sensitive to their electronic environment.[4] The amino group's electron-donating effect will influence the shielding of the fluorine atoms.

-

Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant (³JFF) of 18-22 Hz. Each fluorine signal will also exhibit smaller couplings to the aromatic protons.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The sample preparation is the same as for ¹H NMR.

-

Instrument Setup:

-

Tune and match the probe for the ¹⁹F frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of fluorine signals (e.g., -100 to -180 ppm).

-

Use a standard pulse sequence, often with proton decoupling.

-

A relatively small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450 - 3250 | Amino (-NH₂) | N-H stretch (asymmetric and symmetric) |

| 2230 - 2210 | Nitrile (-C≡N) | C≡N stretch |

| 1630 - 1580 | Aromatic Ring | C=C stretch |

| 1350 - 1150 | Aryl-F | C-F stretch |

| 1330 - 1250 | Aromatic Amine | C-N stretch |

Interpretation of the IR Spectrum

-

N-H Stretching: The presence of the primary amino group will give rise to two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C≡N Stretching: A sharp, strong absorption band between 2230 and 2210 cm⁻¹ is characteristic of the nitrile group.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1630-1580 cm⁻¹ region.

-

C-F Stretching: The C-F stretching vibrations of aryl fluorides typically produce strong absorptions in the 1350-1150 cm⁻¹ range.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected between 1330 and 1250 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 154 | [C₇H₄F₂N₂]⁺ | C₇H₄F₂N₂ | Molecular Ion (M⁺) |

| 127 | [C₆H₄F₂]⁺ | C₆H₄F₂ | Loss of HCN |

| 108 | [C₅H₂F₂]⁺ | C₅H₂F₂ | Loss of HCN from m/z 135 fragment |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (154.12 g/mol ). Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the Nitrogen Rule.

-

Fragmentation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A common fragmentation pathway for benzonitriles is the loss of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment ion at m/z 127. Further fragmentation of this ion is also possible.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically results in less fragmentation than EI.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 155.

-

If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Caption: A key fragmentation pathway in the EI mass spectrum.

References

-

Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, V. N., & Shaikh, S. M. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Retrieved from [Link]

- Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 425-428.

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,6-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-2,3-difluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. Retrieved from [Link]

- Micikas, R. J. (2015). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania ScholarlyCommons.

- Kuodis, Z., et al. (2019). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6, 29 • C) of anti/syn-conformers of hydrazones 3 − 12.

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

- Barton, D. H. R., & Ollis, W. D. (Eds.). (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

- ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]

- Tierney, J., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- Bachrach, S. M. (2010). PREDICTING NMR CHEMICAL SHIFTS.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

-

SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

- ResearchGate. (2018). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

- Kuhlman, B., & Evans, D. A. (2003).

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 263.

- Been, D., et al. (2016). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-difluorobenzonitrile: Starting Materials and Core Strategies

Introduction: The Significance of 6-Amino-2,3-difluorobenzonitrile in Modern Drug Discovery

This compound is a highly valuable and sought-after building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the strategic placement of fluorine atoms and the amino and cyano functionalities, make it a key component in the synthesis of a wide array of pharmacologically active molecules. The difluorinated benzene ring often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and cyano groups provide versatile handles for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies: A Tale of Three Precursors

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale and purity of the final product. The most prevalent strategies involve the late-stage introduction of the amino group onto a pre-formed difluorobenzonitrile core.

Strategy 1: Nucleophilic Aromatic Substitution on a Trifluorinated Precursor

One of the most direct and efficient methods for the synthesis of this compound involves the selective amination of 2,3,6-trifluorobenzonitrile.[1][2][3] This approach leverages the high reactivity of the fluorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano group and the adjacent fluorine atoms activates the aromatic ring, facilitating the displacement of the C6-fluoride by an amine source.

The general transformation is as follows:

Caption: Amination of 2,3,6-trifluorobenzonitrile.

The reaction is typically carried out using aqueous ammonia or ammonium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The choice of the amine source and reaction conditions is critical to ensure selectivity for the 6-position and to minimize side reactions. A similar strategy has been documented for the synthesis of 2-amino-4,6-difluorobenzonitrile from 2,4,6-trifluorobenzonitrile and ammonia.[4]

Strategy 2: Reduction of a Nitro Intermediate

Another robust and widely employed synthetic route commences with 2,3-difluoro-6-nitrobenzonitrile.[5] This intermediate can be efficiently reduced to the target amine. This two-step approach, involving the initial synthesis of the nitro compound followed by its reduction, offers a high degree of regiochemical control.

The reduction of the nitro group can be achieved through various well-established methods, including:

-

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

-

Metal-Acid Systems: Classic reduction conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid, are also effective.

Caption: Reduction of 2,3-difluoro-6-nitrobenzonitrile.

The synthesis of the starting material, 2,3-difluoro-6-nitrobenzonitrile, can be accomplished from 2,3,4-trifluoronitrobenzene through a fluorine/cyanide exchange reaction.[5] This highlights a deeper synthetic pathway from more readily available precursors.

Strategy 3: Nucleophilic Substitution of a Chloro Precursor

A third viable pathway utilizes 6-chloro-2,3-difluorobenzonitrile (also named 2-chloro-5,6-difluorobenzonitrile) as the starting material.[5] Similar to the trifluoro-analogue, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and can be displaced by an amino group.

While mechanistically similar to the amination of the trifluorobenzonitrile, the reactivity of the chloro-substituent may differ, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or the use of a catalyst).

Comparative Analysis of Starting Materials

The selection of the optimal synthetic route depends on a careful evaluation of several factors. The following table provides a comparative summary of the key starting materials.

| Starting Material | Key Transformation | Advantages | Disadvantages |

| 2,3,6-Trifluorobenzonitrile | Nucleophilic Aromatic Substitution (Amination) | Direct, one-step conversion; potentially high yielding. | Availability and cost of the starting material may be a concern. |

| 2,3-Difluoro-6-nitrobenzonitrile | Reduction of Nitro Group | High regioselectivity; well-established and reliable reduction methods. | Requires a two-step process from the nitro-compound; handling of nitroaromatics requires care. |

| 6-Chloro-2,3-difluorobenzonitrile | Nucleophilic Aromatic Substitution (Amination) | Potentially a more cost-effective starting material than the trifluoro-analogue. | May require harsher reaction conditions compared to the fluoro-displacement. |

Experimental Protocol: Synthesis of this compound from 2,3,6-Trifluorobenzonitrile

This protocol provides a representative procedure for the amination of 2,3,6-trifluorobenzonitrile. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

Aqueous Ammonia (28-30%)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a sealed reaction vessel equipped with a magnetic stirrer, dissolve 2,3,6-trifluorobenzonitrile (1.0 eq.) in DMSO.

-

Add aqueous ammonia (5-10 eq.) to the solution at room temperature.

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Conclusion

The synthesis of this compound is achievable through several efficient synthetic routes, primarily distinguished by the choice of the key starting material. The amination of 2,3,6-trifluorobenzonitrile and the reduction of 2,3-difluoro-6-nitrobenzonitrile represent the most direct and reliable strategies. The selection of a particular pathway will be guided by factors such as precursor availability, cost, and the desired scale of production. A thorough understanding of the underlying chemical principles and reaction conditions is paramount to achieving a successful and efficient synthesis of this important pharmaceutical intermediate.

References

- U.S. Patent No. 5,478,963A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. [Link]

-

Camps, P., Morral, J., & Muñoz-Torrero, D. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (8), 364-365. [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

-

IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

-

Patel, V. N., et al. (2014). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]

Sources

- 1. CAS 136514-17-5: 2,3,6-Trifluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. 2,3,6-Trifluorobenzonitrile , 99% , 136514-17-5 - CookeChem [cookechem.com]

- 3. 2,3,6-トリフルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]

- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to 6-Amino-2,3-difluorobenzonitrile and its Isomeric Scaffolds in Research and Development

Abstract

This technical guide provides an in-depth exploration of 6-Amino-2,3-difluorobenzonitrile and the broader class of aminodifluorobenzonitrile isomers, which are pivotal building blocks in modern medicinal chemistry and materials science. Recognizing the limited detailed literature for the 6-amino-2,3-difluoro isomer specifically, this guide expands its scope to leverage the more extensively documented properties and applications of its structural isomers. We will delve into the commercial availability, synthesis, physicochemical properties, and key applications of these compounds, with a particular focus on their role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical scaffold.

Introduction: The Strategic Value of Fluorinated Aminobenzonitriles

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aminodifluorobenzonitrile scaffold, which combines a nucleophilic amino group, an electrophilic nitrile moiety, and a difluorinated aromatic ring, represents a particularly versatile and valuable class of chemical intermediates.[2][3]

While this compound (CAS 1805635-10-2) is a commercially available research chemical, the scientific literature providing in-depth technical data for this specific isomer is not extensive.[4][5] However, its structural isomers, such as 4-amino-3,5-difluorobenzonitrile and 2-amino-3,6-difluorobenzonitrile, are more thoroughly characterized and serve as excellent exemplars of the synthetic utility and potential of this compound class. This guide will therefore address the requested topic by first detailing the commercial availability of this compound and then providing a comprehensive overview of the synthesis and application of its better-documented isomers as representative examples.

Commercial Availability

This compound is available from several chemical suppliers, typically as a research-grade chemical in quantities ranging from milligrams to grams.[5][6][7][8][9] Purity levels are generally high, often exceeding 97%. It is crucial for researchers to consult the supplier's certificate of analysis for specific batch data.

A number of structural isomers of aminodifluorobenzonitrile are also commercially available, providing researchers with a range of substitution patterns to explore in their synthetic endeavors. The availability of these isomers is a testament to their growing importance in various fields of chemical research.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the amino and fluoro groups on the benzonitrile ring significantly influences the physicochemical properties of the molecule. These differences can affect reactivity, solubility, and crystal packing. A comparative summary of the properties of several aminodifluorobenzonitrile isomers is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1805635-10-2 | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 | 160 |

| 4-Amino-3,5-difluorobenzonitrile | 110301-23-0 | C₇H₄F₂N₂ | 154.12 | 84 - 86 | Not available |

| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 | Not available |

| 2-Amino-3,6-difluorobenzonitrile | 190011-81-5 | C₇H₄F₂N₂ | 154.12 | 92 - 97 | 254 |

| 4-Amino-2,3-difluorobenzonitrile | Not available | C₇H₄F₂N₂ | 154.12 | 108 - 110 | Not available |

Note: Data is compiled from various sources and may vary.[2][10][11] Researchers should always refer to the supplier's documentation for the most accurate information.

Synthesis of Aminodifluorobenzonitriles: A Representative Protocol

The synthesis of aminodifluorobenzonitriles can be achieved through various synthetic routes. A well-documented example is the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline.[4][12] This method utilizes a Rosenmund-von Braun reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.

Experimental Protocol: Synthesis of 4-amino-3,5-difluorobenzonitrile

This protocol is adapted from the procedure described by Appiah et al. (2017).[12]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (3.0 eq.) in dimethylformamide (DMF).

Step 2: Reflux

-

Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up

-

After cooling to room temperature, carefully add aqueous ammonium hydroxide to the reaction mixture.

-

Filter the resulting solution to remove any insoluble materials.

-

Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash sequentially with aqueous ammonium hydroxide, deionized water, and brine.

Step 4: Purification

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Use of DMF: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction.

-

Excess Copper(I) Cyanide: A stoichiometric excess of CuCN is used to drive the reaction to completion.

-

Ammonium Hydroxide Work-up: The addition of ammonium hydroxide helps to dissolve any copper salts and facilitates the separation of the product.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates, particularly at elevated temperatures.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.

Applications in Drug Discovery and Development

Aminodifluorobenzonitriles are highly valuable building blocks in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.[1][3] The ortho-amino and nitrile functionalities are precursors to the quinazoline scaffold, a core structure present in numerous kinase inhibitors.

Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention. Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby inhibiting cancer cell growth and proliferation.

Several FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, are used to treat various cancers, particularly non-small cell lung cancer.[13][14][15][16][17][18][19] The synthesis of these drugs and their analogs often involves the use of aminobenzonitrile derivatives to construct the core quinazoline ring. While the exact isomers may vary, the fundamental synthetic strategy highlights the importance of the aminobenzonitrile scaffold.

For instance, the synthesis of Gefitinib involves the reaction of an appropriately substituted 2-aminobenzonitrile with formamidine acetate to form the quinazoline ring.[15][16] The fluorine atoms on the benzonitrile ring can enhance the binding affinity of the final drug to the ATP-binding pocket of the target kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Illustrative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Kinase inhibitors like Gefitinib and Erlotinib target the ATP-binding site of the EGFR, preventing its activation and downstream signaling.

Caption: EGFR signaling pathway and its inhibition by kinase inhibitors.

Safety and Handling

Aminodifluorobenzonitriles are chemical compounds that require careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds can provide guidance.

General Hazards:

-

Toxicity: Many aminobenzonitrile derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[20][21][22]

-

Irritation: These compounds can cause skin and eye irritation.[20][21][22]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular isomer they are using to ensure they have the most accurate and comprehensive safety information.

Conclusion

This compound and its isomers are versatile and valuable building blocks in modern chemical synthesis. Their unique combination of functional groups and the presence of fluorine atoms make them particularly well-suited for the development of novel pharmaceuticals, especially in the area of oncology. While detailed information on the specific isomer this compound is limited, the extensive research on related compounds provides a strong foundation for its potential applications. This guide has provided a comprehensive overview of the commercial availability, synthesis, properties, and applications of this important class of compounds, equipping researchers and drug development professionals with the knowledge to effectively utilize these scaffolds in their work.

References

-

Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1645–1651. [Link]

- BenchChem. (2025). A Comparative Guide to 2-Amino-3,5-difluorobenzonitrile and Its Isomers for Researchers and Drug Development Professionals. BenchChem Technical Documents.

- Google Patents. (2011). A new process for the preparation of lapatinib and its pharmaceutically acceptable salts.

-

PubMed. (2022). Total Synthesis of Rucaparib. [Link]

- Google Patents. (2012). Synthetic method of erlotinib.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating Chemical Synthesis: The Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Key Erlotinib Intermediate. [Link]

-

HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

- Google Patents. (2014).

-

RSC Publishing. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. [Link]

-

ResearchGate. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). GEFITINIB. [Link]

-

ResearchGate. (2022). The second-generation synthesis of rucaparib (1). [Link]

- Google Patents. (2013).

- Google Patents. (2016).

- BenchChem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols. BenchChem Technical Documents.

- Google Books. (n.d.).

- BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. BenchChem Technical Documents.

- BenchChem. (2025). The Versatility of 2-Amino-3,5-difluorobenzonitrile as a Synthon for Bioactive Heterocycles. BenchChem Technical Documents.

- BenchChem. (2025). 2-Amino-3,5-difluorobenzonitrile: A Key Building Block for Novel Kinase Inhibitors. BenchChem Technical Documents.

-

SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. [Link]

-

Chemical Reports. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. [Link]

-

ResearchGate. (2021). Lapatinib synthesis via C–H functionalization. [Link]

-

ChemSources. Send Inquiry or RFQ to this compound (CAS No. 1805635-10-2). [Link]

- Google Patents. (2019).

- Google Patents. (2016).

- Google Patents. (2014).

- Google Patents. (2013).

- Google Patents. (2014).

-

PrepChem. Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile. BenchChem Technical Documents.

-

Pharmaguideline. Physicochemical Properties in Relation to Biological Action. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. [Link]

-

PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound [srdpharma.com]

- 6. arctomsci.com [arctomsci.com]

- 7. eMolecules this compound | 1805635-10-2 | MFCD22490563 | Fisher Scientific [fishersci.com]

- 8. 1805635-10-2|this compound|BLD Pharm [bldpharm.com]

- 9. Send Inquiry or RFQ to this compound (CAS No. 1805635-10-2) Suppliers & Manufacturers [chemicalregister.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102827087B - Synthetic method of erlotinib - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 17. syncsci.com [syncsci.com]

- 18. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 19. researchgate.net [researchgate.net]

- 20. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN104478863A - Preparation method of Afatinib - Google Patents [patents.google.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity of the amino group in 6-Amino-2,3-difluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. By delving into the electronic and steric influences on its reactivity, this document serves as a critical resource for chemists engaged in the synthesis and modification of novel molecular entities.

Introduction: Understanding the Molecular Landscape

This compound (CAS No. 1805635-10-2) presents a unique chemical scaffold characterized by a confluence of electron-withdrawing and electron-donating functionalities.[1] The aromatic ring is substituted with two fluorine atoms, a nitrile group, and an amino group. This intricate arrangement of substituents dictates the reactivity of the molecule, particularly that of the amino group.

The two fluorine atoms and the nitrile group are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This inductive and mesomeric withdrawal of electron density has a profound impact on the nucleophilicity and basicity of the amino group. Consequently, the lone pair of electrons on the nitrogen atom is less available for donation to electrophiles compared to aniline. This reduced reactivity necessitates a nuanced approach to its chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1805635-10-2 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | Not reported |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring and product characterization. Due to the limited availability of experimentally derived public data, the following tables include predicted values from established spectroscopic principles and computational tools, which should be used as a reference.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.10 - 7.30 | m | - | 1H |

| H-5 | 6.80 - 7.00 | m | - | 1H |